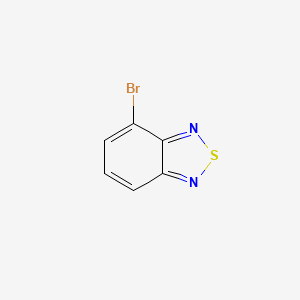

4-Bromo-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBVPGDKGABHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353039 | |

| Record name | 4-Bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-13-5 | |

| Record name | 4-Bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,1,3-benzothiadiazole, a key building block in the development of novel pharmaceuticals and organic electronic materials. This document details the prevalent synthetic methodologies, including the preparation of the 2,1,3-benzothiadiazole precursor and its subsequent selective bromination. Experimental protocols are provided with quantitative data summarized for clarity.

Introduction

This compound is a crucial intermediate due to the versatile reactivity of the bromine substituent, which allows for further molecular elaboration through various cross-coupling reactions. Its synthesis is a critical first step in the creation of more complex molecules with applications in medicinal chemistry and materials science. This guide will focus on the most established and reliable synthetic routes.

Synthesis of the 2,1,3-Benzothiadiazole Core

The precursor, 2,1,3-benzothiadiazole, is commonly synthesized from o-phenylenediamine. This initial step is foundational for the subsequent bromination.

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine

A widely used method involves the reaction of o-phenylenediamine with thionyl chloride.

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as toluene.

-

Slowly add thionyl chloride to the solution, typically over a period of time to control the reaction rate and temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

-

Upon completion, the reaction is worked up to isolate the 2,1,3-benzothiadiazole product.

A visual representation of this synthetic step is provided below.

Caption: Synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine.

Bromination of 2,1,3-Benzothiadiazole

The selective mono-bromination of 2,1,3-benzothiadiazole at the 4-position is the key step to obtaining the target compound. The most common and well-documented method utilizes bromine in the presence of hydrobromic acid.

Reaction Mechanism and Selectivity

The bromination of 2,1,3-benzothiadiazole is an electrophilic aromatic substitution. The reaction proceeds preferentially at the 4- and 7-positions.[1] By controlling the stoichiometry of the reactants, selective mono-bromination can be achieved.

Caption: Simplified mechanism of the bromination of 2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis of this compound

The following protocol is a widely cited and effective method for the synthesis of this compound.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,1,3-Benzothiadiazole | 136.18 | 25.0 g | 183.7 |

| 48% Hydrobromic Acid | - | 150 mL | - |

| Bromine | 159.81 | 8.5 mL | 165.4 |

| Dichloromethane | - | 200 mL | - |

| Aqueous Sodium Sulfate | - | 100 mL | - |

| Saturated Aqueous Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Hexane | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole and 150 mL of 48% hydrobromic acid solution.[2]

-

Heat the mixture to 100 °C.[2]

-

Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.[2]

-

Maintain the reaction at 100 °C with stirring for 9 hours.[2]

-

After the reaction period, allow the mixture to cool to room temperature.[2]

-

Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[2]

-

Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[2]

Purification

Purification is crucial to separate the desired mono-brominated product from the di-brominated byproduct (4,7-dibromo-2,1,3-benzothiadiazole) and any unreacted starting material.

Purification Protocol:

-

Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixed solvent.[2]

-

Filter the mixture to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole.[2]

-

Concentrate the filtrate and resuspend the solid in 200 mL of hexane.[2]

-

Filter to collect the solid, yielding a portion of the this compound.[2]

-

The filtrate can be further concentrated and purified by column chromatography using a hexane/ethyl acetate (97:3, v/v) eluent to afford more of the desired product.[2]

A total yield of 49% (19.2 g) has been reported for this procedure.[2]

Caption: Workflow for the purification of this compound.

Alternative Bromination Methods

While the bromine/hydrobromic acid method is prevalent, other brominating agents have been explored. N-bromosuccinimide (NBS) is a common alternative, though its use for the synthesis of this compound can be challenging in terms of selectivity.[3]

Reports suggest that bromination with NBS in the presence of a strong acid like concentrated sulfuric acid can be effective, but often leads to the formation of the di-brominated product, 4,7-dibromo-2,1,3-benzothiadiazole.[3][4] Achieving selective mono-bromination with NBS typically requires careful control of reaction conditions and may result in lower yields of the desired product.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂S |

| Molecular Weight | 215.07 g/mol |

| CAS Number | 22034-13-5 |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis should be employed for full characterization.

Conclusion

The synthesis of this compound is a well-established process, with the bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid being the most reliable and high-yielding method. Careful control of the reaction conditions and a systematic purification procedure are essential to obtain the pure mono-brominated product. This guide provides the necessary details for researchers to successfully synthesize this important chemical intermediate for their ongoing research and development endeavors.

References

4-Bromo-2,1,3-benzothiadiazole: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-2,1,3-benzothiadiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of functional materials and molecules.[1] Its structure consists of a benzothiadiazole core with a bromine atom substituted at the 4-position.[1] This substitution makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[2][3] The electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) ring system, combined with the reactivity of the carbon-bromine bond, makes this compound highly valuable in the fields of medicinal chemistry, materials science, and organic electronics.[4] Derivatives of the BTD core are explored for their potential as therapeutic agents, fluorescent probes, and components in organic photovoltaic devices.[4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 22034-13-5 | [6][7] |

| Molecular Formula | C₆H₃BrN₂S | [6][7][8] |

| Molecular Weight | 215.07 g/mol | [6][7][8] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95% - ≥97% (Typical commercial grades) | [8] |

| pKa | -1.02 ± 0.45 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| InChI | 1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | [7] |

| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC2=NSN=C2C(=C1)Br | [7] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and purification of this compound. The following protocols are based on established literature procedures.

Synthesis via Bromination of 2,1,3-Benzothiadiazole[2][6]

This protocol describes a common method for the direct bromination of the 2,1,3-benzothiadiazole core.

Materials:

-

2,1,3-Benzothiadiazole (183.7 mmol, 25.0 g)

-

48% Hydrobromic acid (150 mL)

-

Bromine (165.4 mmol, 8.5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium sulfate solution

-

Hexane

-

Ethyl acetate

Procedure:

-

A round-bottomed flask is charged with 2,1,3-benzothiadiazole and 48% hydrobromic acid.

-

The mixture is heated to 100 °C with stirring.

-

Bromine is added slowly to the heated mixture.

-

The reaction is maintained at 100 °C for 9 hours.

-

After cooling to room temperature, 200 mL of dichloromethane is added to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[6]

Purification:

-

The crude product is suspended in a hexane/ethyl acetate (4:1, v/v) mixture to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole, by filtration.[2][6]

-

The filtrate is concentrated, and the resulting solid is resuspended in hexane and collected by filtration.[2][6]

-

Further purification of the filtrate can be achieved by column chromatography using a hexane/ethyl acetate (97:3, v/v) eluent to afford additional product.[2][6]

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is primarily utilized as a versatile intermediate in organic synthesis, owing to the reactivity of its C-Br bond. It is a key precursor for creating more complex molecules with tailored electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions

The compound readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[3][4] These reactions allow for the introduction of diverse functional groups onto the benzothiadiazole core.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[2][3]

-

Heck Coupling: Reaction with alkenes.[3]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[3]

These transformations are instrumental in synthesizing materials for organic electronics, such as polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[5][9]

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The 2,1,3-benzothiadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] While specific biological pathways for this compound itself are not extensively detailed, its derivatives are known to modulate key signaling pathways such as JAK/STAT3 and PI3K/AKT.[4] Furthermore, brominated benzothiadiazoles serve as intermediates in the preparation of novel herbicides.[12]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[13]

-

Stability: Stable under normal conditions.[13]

-

Incompatibilities: Incompatible with strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen halides.[13]

Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 22034-13-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2,1,3-benzothiadiazole (CAS: 22034-13-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the fusion of an electron-withdrawing thiadiazole ring with a benzene moiety, make it a valuable precursor in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₆H₃BrN₂S.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22034-13-5 | |

| Molecular Formula | C₆H₃BrN₂S | |

| Molecular Weight | 215.07 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 80 °C | [2] |

| Boiling Point | 272.2 °C at 760 mmHg | [2] |

| SMILES | Brc1cccc2nsnc12 | |

| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N |

Synthesis

The most common synthetic route to this compound involves the direct bromination of 2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2,1,3-Benzothiadiazole

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid.

-

Heat the mixture to 100 °C.

-

Slowly add bromine (0.9 eq) to the reaction mixture.

-

Maintain the reaction at 100 °C with stirring for 9 hours.

-

After cooling to room temperature, add dichloromethane to dissolve the precipitated solid.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.

-

Concentrate the filtrate and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford pure this compound.

Yield: Approximately 49%.[3]

References

Spectroscopic Analysis of 4-Bromo-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of novel pharmaceuticals and organic electronic materials. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological systems.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | Doublet of doublets | J ≈ 8.0, 1.0 | H-7 |

| ~ 7.6 - 7.7 | Triplet | J ≈ 8.0 | H-6 |

| ~ 7.4 - 7.5 | Doublet of doublets | J ≈ 8.0, 1.0 | H-5 |

Note: Predicted values are based on the analysis of related benzothiadiazole derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C-7a |

| ~ 153 | C-3a |

| ~ 130 | C-6 |

| ~ 129 | C-5 |

| ~ 125 | C-7 |

| ~ 110 | C-4 |

Note: Predicted values are based on the analysis of related benzothiadiazole derivatives and general principles of ¹³C NMR spectroscopy.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes within the molecule. The spectrum of this compound is characterized by absorptions corresponding to the aromatic C-H and C=C stretching, as well as vibrations of the thiadiazole ring and the C-Br bond.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1400 - 1200 | C-N and N-S Stretching |

| 850 - 750 | C-H Out-of-plane Bending |

| 700 - 500 | C-Br Stretch |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. 2,1,3-Benzothiadiazole and its derivatives are known to exhibit characteristic absorption bands in the UV and visible regions, which are sensitive to substitution and the solvent environment.[5][6][7]

Table 4: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~330-350 | Not explicitly reported |

| Dimethylformamide | ~340-360 | Not explicitly reported |

Note: The position of the maximum absorption (λmax) can shift depending on the polarity of the solvent (solvatochromism). The values presented are typical for benzothiadiazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[8][9]

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 214/216 | [M]⁺ (Molecular ion) |

| 186/188 | [M - N₂]⁺ |

| 107 | [M - Br]⁺ |

| 78 | [C₆H₄]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used.[10][11][12]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13]

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range for aromatic and heterocyclic carbons (e.g., 0-160 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

-

Process the spectrum similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak.[14]

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, DMF) at a known concentration (e.g., 1 mM).

-

Prepare a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

The instrument will automatically correct for the solvent absorption.[15][16]

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Electron Ionization - GC/MS):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

-

-

Ionization and Analysis:

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and a general synthesis pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: General synthesis pathway for this compound.[1]

This guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers and professionals in drug development and materials science, this information is essential for quality control, reaction monitoring, and the rational design of new functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. as.uky.edu [as.uky.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 14. diva-portal.org [diva-portal.org]

- 15. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic compound in the development of pharmaceuticals and advanced materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the elucidation of its role in molecular interactions.

Molecular Structure and Proton Environment

This compound possesses a bicyclic heteroaromatic structure. The bromine substituent at the 4-position desymmetrizes the benzene ring, resulting in three distinct aromatic protons: H-5, H-6, and H-7. The electron-withdrawing nature of both the thiadiazole ring and the bromine atom significantly influences the chemical environment of these protons, leading to a characteristic ¹H NMR spectrum.

Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | J(H7-H6) ≈ 7-9, J(H7-H5) ≈ 1-2 | 1H |

| H-5 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H5-H6) ≈ 7-9, J(H5-H7) ≈ 1-2 | 1H |

| H-6 | ~ 7.4 - 7.6 | Triplet of doublets (td) or Triplet (t) | J(H6-H5) ≈ 7-9, J(H6-H7) ≈ 7-9 | 1H |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a generalized, robust methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials for sample preparation

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer frequency to the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure and the key through-bond coupling interactions between the aromatic protons of this compound.

Caption: Chemical structure of this compound.

Caption: Predicted proton-proton coupling in this compound.

An In-depth Technical Guide on 4-Bromo-2,1,3-benzothiadiazole: Synthesis, Characterization, and Structural Insights

Abstract

This technical guide offers a comprehensive overview of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic intermediate in the development of functional materials for organic electronics and pharmaceuticals. The document details established experimental protocols for its synthesis and purification. While a definitive, publicly available crystal structure for this compound could not be located in a review of current literature, this guide describes the standard methodologies for its structural characterization. The known physical and chemical properties are presented, providing a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting moiety that has been extensively incorporated into a wide array of functional organic materials. Its unique electronic properties, rigid planar structure, and good photochemical stability make it a privileged building block for molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The strategic functionalization of the BTD core, particularly with halogen atoms, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the fine-tuning of molecular and material properties. This compound serves as a crucial mono-brominated intermediate, allowing for the synthesis of asymmetrically substituted BTD derivatives.

Molecular Structure and Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂S |

| Molecular Weight | 215.07 g/mol |

| CAS Number | 22034-13-5 |

| Appearance | White to light yellow crystalline powder.[1] |

| Melting Point | 80 °C |

| SMILES | Brc1cccc2nsnc12 |

| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N |

Experimental Protocols

The synthesis and purification of this compound are well-documented, with the most common route involving the direct bromination of the parent 2,1,3-benzothiadiazole.

Synthesis from 2,1,3-benzothiadiazole

A widely adopted procedure for the synthesis of this compound involves the electrophilic bromination of 2,1,3-benzothiadiazole using bromine in a hydrobromic acid solution.[2]

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole is combined with 150 mL of 48% hydrobromic acid.[2]

-

The mixture is heated to 100 °C with stirring.

-

Slowly, 8.5 mL (165.4 mmol) of bromine is added to the heated mixture.[2]

-

The reaction is maintained at 100 °C with continuous stirring for 9 hours.[2]

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

To dissolve the precipitated solid, 200 mL of dichloromethane is added, followed by 100 mL of an aqueous sodium sulfate solution.[2]

-

The organic layer is separated, washed with a saturated aqueous sodium bicarbonate solution, and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

Purification:

-

The crude product is suspended in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixture and filtered to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[2]

-

The filtrate is concentrated, and the resulting solid is resuspended in 200 mL of hexane and filtered to collect 11.2 g of this compound.[2]

-

The filtrate can be further concentrated and purified by column chromatography on silica gel using a hexane/ethyl acetate (97:3, v/v) eluent to afford an additional 8.0 g of the product.[2]

-

This procedure yields a total of 19.2 g (89.3 mmol) of this compound.[2]

Crystal Structure and Molecular Packing

As of this writing, a detailed single-crystal X-ray diffraction study providing specific quantitative data (unit cell parameters, bond lengths, and angles) for this compound is not available in the peer-reviewed literature. However, the general workflow for such a determination is well-established and would be the definitive method for elucidating its solid-state structure.

General Workflow for Crystal Structure Determination

The determination of the crystal structure for a compound like this compound follows a standard experimental pipeline.

References

A Comprehensive Technical Guide to 4-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic intermediate. Its unique electronic properties make it a valuable building block in the fields of medicinal chemistry, materials science, and diagnostics. This document details its core molecular data, synthesis protocols, and applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Core Molecular Data

This compound is a halogenated derivative of the benzothiadiazole scaffold. The electron-withdrawing nature of the thiadiazole ring system significantly influences the reactivity of the fused benzene ring, making this compound a versatile precursor for further functionalization.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₃BrN₂S | [2][3][4][5] |

| Molecular Weight | 215.07 g/mol | [2][3][4][5] |

| CAS Number | 22034-13-5 | [2][3] |

| Appearance | White to light yellow crystalline powder | [6] |

| Canonical SMILES | C1=CC2=NSN=C2C(=C1)Br | [6] |

| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.

A common and effective method for the synthesis of this compound involves the direct bromination of 2,1,3-benzothiadiazole using bromine in a hydrobromic acid solution.[3][4]

Materials:

-

2,1,3-benzothiadiazole

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole with 150 mL of 48% hydrobromic acid.[3][4]

-

Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.[3][4]

-

Maintain the reaction at 100 °C with continuous stirring for 9 hours.[3][4]

-

After the reaction period, allow the mixture to cool to room temperature.[3][4]

-

Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[3]

-

Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, and dry it over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to obtain the crude product.[3]

Purification:

-

Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole by-product.[3][4]

-

Concentrate the filtrate and resuspend the resulting solid in 200 mL of hexane.[3][4]

-

Collect the solid by filtration to yield a portion of the desired product.[3][4]

-

Further purify the filtrate by column chromatography on silica gel, using a hexane/ethyl acetate (97:3, v/v) eluent system to obtain additional product.[3][4]

Caption: Synthesis and purification workflow.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the benzothiadiazole core and a terminal alkyne, enabling the synthesis of complex conjugated molecules for applications in materials science and medicinal chemistry.[7]

General Protocol:

-

Materials:

-

This compound derivative

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, 2-3 equivalents)

-

Anhydrous solvent (e.g., THF, toluene)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.[7]

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[7]

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C).[7]

-

Monitor the reaction progress using TLC or LC-MS.[7]

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the mixture with water or saturated aqueous ammonium chloride to remove salts.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel.[7]

-

Reaction Mechanism Visualization

The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper catalysts. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide, and concluding with reductive elimination to yield the final product and regenerate the catalyst.[7]

Caption: The catalytic cycle of the Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 22034-13-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

Physical properties of 4-Bromo-2,1,3-benzothiadiazole

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key building block in the synthesis of functional organic materials. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support research and development activities.

Core Physical and Chemical Properties

This compound is a heterocyclic compound frequently utilized in the fields of materials science and organic chemistry.[1] Its unique electronic properties make it a valuable precursor for synthesizing materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[2][3]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrN₂S | [4][5] |

| Molecular Weight | 215.07 g/mol | [4][5][6] |

| CAS Number | 22034-13-5 | [4][5] |

| Appearance | White to off-white solid; White to light yellow crystalline powder | [1][7] |

| Melting Point | 80 °C | [7][8][9] |

| Boiling Point | 272.2 °C at 760 mmHg | [7][8][10] |

| Density | 1.859 g/cm³ (Predicted: 1.859 ± 0.06 g/cm³) | [7][8] |

| Solubility | Sparingly soluble in water | [1] |

| Vapor Pressure | 0.0103 mmHg at 25°C | [8] |

| Flash Point | 118.4 °C | [8][10] |

| Refractive Index | 1.733 | [8] |

| pKa | -1.02 ± 0.45 (Predicted) | [1][7] |

| Storage Temperature | 2-8°C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for subsequent applications.

Protocol 1: Synthesis from 2,1,3-Benzothiadiazole

This protocol details a common method for the bromination of 2,1,3-benzothiadiazole.[4][7]

Materials:

-

2,1,3-benzothiadiazole

-

48% Hydrobromic acid solution

-

Bromine

-

Dichloromethane

-

Aqueous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole and 150 mL of 48% hydrobromic acid solution.[4]

-

Bromination: Heat the mixture to 100 °C. Slowly add 8.5 mL (165.4 mmol) of bromine. Maintain the reaction at 100 °C with stirring for 9 hours.[4]

-

Cooling and Extraction: After 9 hours, cool the reaction to room temperature. Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[4]

-

Workup: Separate the organic layer. Wash it with a saturated aqueous sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.[4][7]

-

Concentration: Remove the solvent by concentration under reduced pressure to obtain the crude product.[4]

-

Purification:

-

Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixed solvent.

-

Filter the suspension to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[7]

-

Concentrate the filtrate and re-suspend the resulting solid in 200 mL of hexane.

-

Collect the solid by filtration to yield a portion of the product.[4]

-

Further concentrate the filtrate and purify by column chromatography using hexane/ethyl acetate (97:3, v/v) as the eluent to obtain additional product.[4][7]

-

Visualizations: Workflows and Applications

Diagrams created using Graphviz illustrate key processes involving this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Role as a building block in Suzuki-Miyaura cross-coupling reactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 22034-13-5 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. echemi.com [echemi.com]

The Electron-Accepting Character of 4-Bromo-2,1,3-benzothiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-accepting properties of 4-bromo-2,1,3-benzothiadiazole and its derivatives. The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-deficient moiety widely utilized in the design of functional organic materials. The introduction of a bromine atom at the 4-position not only enhances its electron-accepting nature but also provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, making them promising candidates for applications in organic electronics, chemosensors, and medicinal chemistry.

Core Concepts: The Electron-Deficient Nature of the Benzothiadiazole Ring

The inherent electron-accepting property of the 2,1,3-benzothiadiazole unit stems from the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring. This fusion leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons. The introduction of a bromine atom, an electronegative halogen, at the 4-position further lowers the LUMO energy level, thereby enhancing the electron-accepting capability of the molecule.

Data Presentation: Electrochemical and Photophysical Properties

The electron-accepting properties of this compound derivatives can be quantified through electrochemical and photophysical measurements. Cyclic voltammetry is a key technique used to determine the reduction potentials and estimate the LUMO energy levels. The following tables summarize the key data for a selection of 4-substituted-2,1,3-benzothiadiazole derivatives.

Table 1: Electrochemical Properties of 4-Aryl-2,1,3-benzothiadiazole Derivatives

| Derivative | Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Reference |

| 4-(p-Methoxyphenyl)-2,1,3-benzothiadiazole | -2.18 | -2.62 | [1] |

| 4-Phenyl-2,1,3-benzothiadiazole | -2.10 | -2.70 | [1] |

| 4-(p-Chlorophenyl)-2,1,3-benzothiadiazole | -2.05 | -2.75 | [1] |

| 4-(p-Nitrophenyl)-2,1,3-benzothiadiazole | -1.75 | -3.05 | [1] |

Table 2: Electrochemical and Photophysical Properties of 4-Ethynyl-2,1,3-benzothiadiazole Derivatives

| Derivative | Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| 4-(Phenylethynyl)-2,1,3-benzothiadiazole | -1.98 | -2.82 | 385 | 520 | [1] |

| 4-((4-Methoxyphenyl)ethynyl)-2,1,3-benzothiadiazole | -2.03 | -2.77 | 405 | 545 | [1] |

| 4-((4-Nitrophenyl)ethynyl)-2,1,3-benzothiadiazole | -1.70 | -3.10 | 420 | 590 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research.

Synthesis of this compound

The parent compound, this compound, is typically synthesized by the bromination of 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-Benzothiadiazole

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid is heated.

-

Bromine is added dropwise to the heated mixture.

-

The reaction is stirred at an elevated temperature for several hours.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane.

-

The organic layer is washed with an aqueous solution of sodium sulfate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of 4-Aryl-2,1,3-benzothiadiazole Derivatives via Suzuki Coupling

The Suzuki cross-coupling reaction is a versatile method for the C-C bond formation between this compound and various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

To a degassed solution of this compound and the arylboronic acid in the chosen solvent, the palladium catalyst and base are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the desired 4-aryl-2,1,3-benzothiadiazole derivative.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the reduction potentials and estimate the LUMO energy levels of the synthesized derivatives.

Setup:

-

A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).

-

A potentiostat.

Procedure:

-

The sample is dissolved in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.

-

The potential is scanned from an initial value to a final value and then back to the initial value at a constant scan rate.

-

The resulting voltammogram (a plot of current vs. potential) is recorded.

-

The onset of the reduction peak is used to determine the reduction potential (E_red).

-

The LUMO energy level can be estimated using the following empirical formula, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard: LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between molecular structure and electron-accepting properties.

Caption: Synthetic workflow for 4-aryl-2,1,3-benzothiadiazole derivatives.

References

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-2,1,3-benzothiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4-Bromo-2,1,3-benzothiadiazole and its derivatives. These compounds are of significant interest due to their versatile applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as components in phototheranostics. The inherent electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) core, combined with the heavy atom effect of bromine, gives rise to unique and tunable optical and electronic characteristics.[1][2][3] This guide will delve into their synthesis, photophysical data, and the experimental protocols utilized for their characterization, providing a valuable resource for researchers in chemistry, materials science, and drug development.

Core Photophysical Properties

Derivatives of 2,1,3-benzothiadiazole are known for their high photostability, significant Stokes shifts, and solvatochromic properties.[3] The introduction of a bromine atom at the 4-position can influence intersystem crossing rates and provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the fine-tuning of their photophysical characteristics.[2][4]

The general structure of this compound features a bicyclic system with a fused benzene and thiadiazole ring. The bromine substituent is located on the benzene ring, adjacent to the thiadiazole moiety.

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes key photophysical data for a selection of this compound derivatives from the literature. This data highlights the impact of various substituents on their absorption and emission properties.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |

| 4-(2-bromophenyl)-5,6-difluoro-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |

| 4-(2-bromophenyl)-5,6-difluoro-7-bromo-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |

| 4-methyl-7-(2-bromo)phenyl-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |

| 4-methyl-7-(2-bromo-4-chloro)phenyl-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |

| Indazole-benzothiadiazole derivative 2 | Dichloromethane | 400 | 530 | 0.92 | - | [6] |

| Indazole-benzothiadiazole derivative 3 | Dichloromethane | 410 | 551 | 0.96 | - | [6] |

| Indazole-benzothiadiazole derivative 4 | Dichloromethane | 430 | 584 | 0.77 | - | [6] |

Note: A hyphen (-) indicates data not available in the cited sources.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and photophysical characterization of this compound compounds.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2,1,3-benzothiadiazole.[7]

Materials:

-

2,1,3-benzothiadiazole

-

48% Hydrobromic acid solution

-

Bromine

-

Dichloromethane

-

Aqueous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, 2,1,3-benzothiadiazole is mixed with a 48% hydrobromic acid solution.[7]

-

The mixture is heated to 100 °C, and bromine is added slowly.[7]

-

The reaction is maintained at 100 °C with stirring for several hours and then cooled to room temperature.[7]

-

Dichloromethane is added to dissolve the precipitated solid, followed by washing with aqueous sodium sulfate and saturated aqueous sodium bicarbonate.[7]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]

-

The crude product is purified by suspension in a hexane/ethyl acetate mixture to remove the 4,7-dibromo-2,1,3-benzothiadiazole byproduct, followed by filtration and column chromatography.[7]

Photophysical Characterization

UV-Vis Absorption and Fluorescence Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer and a fluorescence spectrometer are used.

-

Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.[4]

-

Measurement: Absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs). Emission spectra are recorded by exciting the sample at or near its λ_abs to determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination: The relative method is commonly employed for determining the fluorescence quantum yield.[8][9]

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[9]

-

Procedure:

-

Prepare a series of solutions of both the sample and a suitable standard (e.g., quinine sulfate, rhodamine 6G) with absorbances below 0.1 at the excitation wavelength in the same solvent.[9]

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[9]

-

Fluorescence Lifetime (τ) Measurement: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes.

-

Principle: The sample is excited by a pulsed light source (e.g., a laser diode), and the arrival times of the emitted photons are recorded relative to the excitation pulse. The resulting histogram of photon arrival times follows an exponential decay, from which the fluorescence lifetime can be determined.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source, a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Analysis: The decay data is fitted to a single or multi-exponential function to extract the lifetime components.

Mandatory Visualizations

Synthesis and Functionalization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound, which is a key precursor for more complex derivatives.

Caption: A generalized workflow for the synthesis of this compound and its subsequent functionalization.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are utilized as emitter or host materials in the emissive layer of OLEDs. The following diagram illustrates the basic mechanism of an OLED.

Caption: Simplified schematic of the operational mechanism of a multilayer OLED device.

Application in Bioimaging as Fluorescent Probes

The solvatochromic and environmentally sensitive nature of some this compound derivatives makes them excellent candidates for fluorescent probes in bioimaging, for example, in the detection of specific cellular components like lipid droplets.[3]

Caption: A typical experimental workflow for the application of BTD-based fluorescent probes in cellular imaging.

References

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]

- 5. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to functionalize the BTD core, particularly at the 4-position, allows for the fine-tuning of its electronic and photophysical properties, making the Suzuki coupling of 4-bromo-2,1,3-benzothiadiazole a critical transformation for the development of novel pharmaceuticals and organic electronics.

These application notes provide a detailed overview, experimental protocols, and comparative data for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 4-aryl-2,1,3-benzothiadiazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar compounds and specific examples of mono-arylation of 4,7-dibromo-2,1,3-benzothiadiazole.[2] Optimization of these conditions may be necessary for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | 70-80 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | 65-75 |

| 5 | 3-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 120 | 12 | 70-80 |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be required for optimal yields with specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed toluene and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Generalized experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Synthesis of Conjugated Polymers Using 4-Bromo-2,1,3-benzothiadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient building block utilized in the synthesis of donor-acceptor (D-A) conjugated polymers for advanced organic electronic applications.[1][2][3][4] The electron-withdrawing nature of the BT unit, when copolymerized with electron-rich donor monomers, allows for precise tuning of the polymer's optoelectronic properties, leading to materials with narrow bandgaps and high charge carrier mobilities.[1][5] Bromo-functionalized benzothiadiazole derivatives, particularly 4,7-dibromo-2,1,3-benzothiadiazole, serve as key monomers in various cross-coupling polymerization reactions to create high-performance polymers for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[6][7][8]

This document outlines the primary synthetic methodologies for preparing BT-based polymers, including detailed experimental protocols for Suzuki, Stille, and Direct Arylation Polymerization (DArP). It also presents key performance data for representative polymers in a structured format for comparative analysis.

Polymerization Methodologies and Workflows

The synthesis of BT-based conjugated polymers is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of method often depends on monomer availability, desired polymer properties, and tolerance to functional groups. A general workflow from monomer synthesis to device fabrication is illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Bromo-2,1,3-benzothiadiazole in Organic Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 4-Bromo-2,1,3-benzothiadiazole and its derivatives as fundamental building blocks in the fabrication of organic solar cells (OSCs). This document details the synthesis of key intermediates, the fabrication of OSC devices, and a summary of their performance metrics.

Introduction

2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient heterocyclic moiety extensively utilized in the design of donor-acceptor (D-A) type organic semiconductors for photovoltaic applications.[1][2] Its strong electron-withdrawing nature, rigid planar structure, and amenability to functionalization make it an ideal building block for tuning the optoelectronic properties of materials.[3] Specifically, this compound and its di-brominated counterpart, 4,7-dibromo-2,1,3-benzothiadiazole, serve as crucial precursors for the synthesis of a wide array of conjugated polymers and small molecules used in the active layer of OSCs.[4] The introduction of bromine atoms provides reactive sites for further chemical modifications, enabling the construction of complex molecular architectures with tailored energy levels and charge transport properties.[5]

The performance of OSCs is critically dependent on the electronic and optical properties of the constituent materials.[6] By copolymerizing brominated benzothiadiazole derivatives with various electron-donating units, researchers can fine-tune the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum, to optimize photovoltaic performance.[7][8] This approach has led to the development of numerous high-performance photoactive materials, with power conversion efficiencies (PCEs) for benzothiadiazole-based OSCs now exceeding 18%.[1][7]

Data Presentation: Performance of Organic Solar Cells Utilizing this compound Derivatives

The following table summarizes the photovoltaic performance of various organic solar cells fabricated using polymers derived from this compound and its analogs. The key performance metrics—Open-Circuit Voltage (Voc), Short-Circuit Current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE)—are presented for easy comparison.

| Polymer/Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDTSF-FBT:PC71BM | - | - | - | 11.66 | [8] |

| PB-BTf:PC71BM | - | - | - | 8.43 | [8][9] |

| PPh-1F-HD:PC71BM | - | - | - | 7.64 | [8] |

| PffBT2TT:PC71BM | - | - | - | 6.72 | [5] |

| PIDT-DFBT:PC71BM | - | - | - | - | [8] |

| BTZI-TRTOR (P1) based device | 0.69 | - | - | 4.15 | [10] |

| PTPTB:PCBM | - | - | - | 0.34 | [9] |

| PP-DBT:PCBM | - | - | - | 1.62 |

Experimental Protocols

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol describes a common method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, a key intermediate for many benzothiadiazole-based polymers.[4][11]

Materials:

-

2,1,3-benzothiadiazole

-

Hydrobromic acid (HBr, 48%)

-

Bromine (Br₂)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Deionized (DI) water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a 100 mL two-necked round-bottom flask, combine 2,1,3-benzothiadiazole (2 g, 14.69 mmol) and 5 mL of HBr (48%).[4]

-

Prepare a solution of Br₂ (1.5 mL, 29.4 mol) in HBr and add it slowly to the reaction flask through a dropping funnel at 0 °C.[4]

-

After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange solid precipitate should form.[4]

-

Cool the mixture to room temperature and add a sufficient amount of saturated NaHSO₃ solution to quench the excess bromine.[4]

-